molecular formula C9H15NO2 B114628 4-Butyl-3-methoxy-5-methylisoxazole CAS No. 143006-81-9

4-Butyl-3-methoxy-5-methylisoxazole

Cat. No.: B114628
CAS No.: 143006-81-9
M. Wt: 169.22 g/mol
InChI Key: DYTWQGUKIQSAQE-UHFFFAOYSA-N
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Description

Significance of Isoxazole (B147169) Core and its Derivatives in Modern Chemical Research

The isoxazole ring is a privileged scaffold in medicinal chemistry and materials science due to its unique electronic and structural properties. nih.govrsc.org Its electron-rich nature and the presence of a weak N-O bond make it a versatile building block for more complex molecules. nih.govresearchgate.net Isoxazole derivatives have gained significant attention for their wide range of biological activities, making them promising candidates in drug discovery. rsc.orgresearchgate.net

The diverse applications of isoxazole derivatives stem from their ability to interact with various biological targets. They are integral to the development of pharmaceuticals with a broad spectrum of activities, including:

Antimicrobial and Antifungal nih.govbohrium.com

Anticancer rsc.orgespublisher.com

Anti-inflammatory rsc.org

Antiviral nih.gov

Neuroprotective and Anticonvulsant rsc.orgnih.gov

Antidiabetic nih.gov

Analgesic nih.gov

Furthermore, isoxazole-containing compounds are not limited to medicine; they also find use as agrochemicals, such as pesticides and insecticides, and in materials science as dyes and semiconductors. researchgate.netnih.gov The structural modifications enabled by modern synthetic methods allow for the fine-tuning of their pharmacological and physical properties. nih.govrsc.org

Overview of Advancements in Isoxazole Chemistry and their Foundational Impact on Specialized Compound Research

Recent decades have seen significant progress in the synthetic methodologies for creating isoxazole derivatives. rsc.org These advancements have improved the efficiency of synthesis and enabled the creation of a vast array of complex and bioactive molecules. researchgate.net Key developments include transition metal-catalyzed cycloadditions, green chemistry approaches, and regioselective functionalization techniques. rsc.org

Modern synthetic strategies often involve 1,3-dipolar cycloaddition reactions, condensation reactions, and various cycloisomerization and functionalization techniques. nih.govresearchgate.net For instance, new methods for synthesizing isoxazole derivatives have been developed through one-pot condensation reactions, offering an efficient route to these valuable compounds. researchgate.net Such innovative synthetic routes are crucial for producing specialized compounds like 4-Butyl-3-methoxy-5-methylisoxazole and exploring their potential applications. These advanced methods provide chemists with the tools to systematically modify the isoxazole core and study the structure-activity relationships of the resulting derivatives. nih.gov

Interactive Data Tables

To illustrate the properties of the components of the title compound, the following tables provide data on related isoxazole and substituent-containing molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C9H15NO2 forecastchemicals.com
Molecular Weight 169.22 g/mol forecastchemicals.com
Appearance White to off-white crystalline solid powder forecastchemicals.com
Purity 98% forecastchemicals.com
Density 1.01 g/cm³ forecastchemicals.com
Solubility Slightly soluble in water; soluble in organic solvents forecastchemicals.com
pH ~7 forecastchemicals.com
Shelf Life 24 months (stored in a cool, dry place) forecastchemicals.com

Table 2: Related Isoxazole Compounds and Their Applications

Compound NameCAS NumberKey Application/Activity
5-Methylisoxazole-4-carboxylic acid42831-50-5Chemical intermediate
(3-Methylisoxazol-5-yl)methanamine154016-55-4Chemical intermediate
Butyl 5-methylisoxazole-3-carboxylate85168-94-1Chemical intermediate

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butyl-3-methoxy-5-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-4-5-6-8-7(2)12-10-9(8)11-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTWQGUKIQSAQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(ON=C1OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational and Theoretical Investigations of 4 Butyl 3 Methoxy 5 Methylisoxazole and Its Isoxazole Derivatives

Quantum Chemical Calculations for Molecular Systems

Quantum chemical calculations have become indispensable tools in modern chemistry, providing insights that are often difficult to obtain through experimental means alone. For isoxazole (B147169) derivatives, these methods are employed to predict molecular geometries, electronic structures, and various spectroscopic properties, thereby guiding the synthesis of new compounds with desired characteristics.

Density Functional Theory (DFT) Applications in Electronic Structure Prediction

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems, including molecules. nih.gov It has been successfully applied to isoxazole derivatives to understand their electronic properties and reactivity. DFT calculations, often using functionals like B3LYP, can provide accurate predictions of molecular geometries and electronic charge distributions. researchgate.net For instance, studies on various isoxazole derivatives have utilized DFT to optimize their molecular structures and calculate key electronic parameters. researchgate.net The choice of functional and basis set, such as 6-31G(d,p), is crucial for obtaining reliable results that correlate well with experimental findings. researchgate.net

Theoretical investigations into isoxazole derivatives have demonstrated that the nature and position of substituents on the isoxazole ring significantly influence the electronic structure and, consequently, the reactivity of the molecule. nih.gov

Ab Initio Calculations for Molecular Properties

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. The Hartree-Fock (HF) method is a fundamental ab initio approach that has been used to study isoxazole and its analogs. These calculations provide valuable information about molecular conformations and electronic parameters. For example, ab initio studies on isoxazolol analogs have been conducted to understand their geometric and electronic properties, which are crucial for their biological activity. researchgate.net While computationally more demanding than DFT, ab initio methods can offer a high level of accuracy for smaller molecular systems and serve as a benchmark for other computational techniques.

Electronic Structure Analysis and Chemical Reactivity Prediction

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. Computational methods provide a framework for predicting how and where a molecule will react.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule for chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. niscpr.res.in

A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov Computational studies on isoxazole derivatives have shown that the energy gap can be modulated by the introduction of different substituents. For example, calculations on methyl-substituted isoxazoles have provided insights into how substitution patterns affect the HOMO and LUMO energy levels. arxiv.org

Below is a table with representative calculated HOMO-LUMO energies for a series of methyl-substituted isoxazoles, illustrating the effect of substitution on these key electronic parameters.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Isoxazole3.1133.4230.310
3-Methyl isoxazole3.3113.8420.531
4-Methyl isoxazole3.3093.8390.530
5-Methyl isoxazole3.3633.4590.096
3,4-Dimethyl isoxazole3.5493.9360.387
3,5-Dimethyl isoxazole3.4333.7730.340
4,5-Dimethyl isoxazole3.4853.7650.280
3,4,5-Trimethyl isoxazole3.7963.8740.078

Data sourced from a study by an unspecified author, calculated using the PM3 method. arxiv.org

The distribution of electron density in a molecule is fundamental to its reactivity. Mulliken population analysis and Natural Bond Orbital (NBO) analysis are computational methods used to determine the partial atomic charges on each atom in a molecule. nih.gov This information is crucial for predicting the sites of electrophilic and nucleophilic attack.

In isoxazole systems, the nitrogen atom is generally predicted to be a primary basic center due to its negative charge. arxiv.org The charge distribution can be significantly influenced by the substituents attached to the ring. For example, in a study of a water-soluble isoxazole-linked 1,3,4-oxadiazole (B1194373) derivative, NBO analysis revealed how the positive charge was distributed across the cation, with the greatest accumulation on a specific carbon atom.

The following table presents NBO charges for a neutral and a +1 charged isoxazole derivative, demonstrating how charge distribution changes with ionization.

AtomCharge (Neutral)Charge (+1)Delta
C10.720.740.02
C2-0.110.280.39
N3-0.27-0.250.02
N4-0.32-0.290.03
O5-0.57-0.520.05
C60.210.240.03
C7-0.55-0.56-0.01
N8-0.37-0.330.04
O9-0.38-0.320.06
C10-0.010.040.05
N11-0.62-0.540.08
C120.450.500.05
N13-0.62-0.540.08
C14-0.21-0.190.02
C15-0.61-0.63-0.02
C160.450.500.05
C17-0.61-0.63-0.02

Data adapted from a study on a water-soluble isoxazole-linked 1,3,4-oxadiazole derivative.

The dipole moment of a molecule is a measure of the separation of positive and negative charges and is a critical factor in understanding intermolecular interactions. Computational methods can accurately predict dipole moments, providing insights into the polarity and solubility of a compound. For substituted isoxazoles, the magnitude and direction of the dipole moment are dependent on the nature and position of the substituents. arxiv.org

Conformational analysis is another area where theoretical calculations are highly valuable. For flexible molecules like 4-Butyl-3-methoxy-5-methylisoxazole, which has rotatable bonds, determining the preferred conformation is essential for understanding its biological activity. Theoretical calculations can map the potential energy surface of the molecule, identifying the low-energy conformers and the energy barriers between them.

The table below shows the calculated dipole moments for a series of methyl-substituted isoxazoles.

CompoundDipole Moment (Debye)
Isoxazole2.75
3-Methyl isoxazole2.77
4-Methyl isoxazole2.94
5-Methyl isoxazole2.93
3,4-Dimethyl isoxazole3.02
3,5-Dimethyl isoxazole2.93
4,5-Dimethyl isoxazole3.11
3,4,5-Trimethyl isoxazole3.14

Data sourced from a study by an unspecified author, calculated using the PM3 method. arxiv.org

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful computational tools that allow for the detailed examination of molecular structures, interactions, and dynamic behaviors. For isoxazole derivatives, these techniques are instrumental in understanding their structure-activity relationships (SAR) and in predicting their potential as drug candidates.

Molecular Docking Investigations for Ligand-Biomolecular Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is crucial for understanding the interactions between isoxazole derivatives and their biological targets.

Research on various isoxazole derivatives has demonstrated their potential to interact with a range of biomolecular targets. For instance, docking studies on a series of isoxazole-substituted 9-anilinoacridine (B1211779) derivatives against dsDNA have shown a good correlation between their calculated binding free energies and their observed cytotoxic activities. mdpi.com Similarly, docking simulations of isoxazole derivatives with the cyclooxygenase-2 (COX-2) receptor have been used to elucidate their anti-inflammatory potential, with some compounds showing favorable binding energies comparable to known inhibitors. nih.gov

In a study targeting the heat shock protein 90 (Hsp90), a chaperone protein implicated in cancer, virtual screening of the ZINC database identified numerous isoxazole-based molecules as potential inhibitors. bonviewpress.comsciety.orgresearchgate.netresearchgate.net Subsequent molecular docking analysis of the top candidates revealed binding energies ranging from -8.23 to -8.51 kcal/mol, indicating a high affinity for the Hsp90 ATP-binding site. These studies highlight the importance of specific interactions, such as hydrogen bonds with key residues like Gly97, Asn51, and Lys58, in stabilizing the ligand-protein complex. bonviewpress.comsciety.orgresearchgate.net

Table 1: Representative Molecular Docking Results for Isoxazole Derivatives
Target ProteinIsoxazole Derivative TypeBinding Energy (kcal/mol)Key Interacting ResiduesReference
Hsp90Isoxazole-based small molecules-8.23 to -8.51Gly97, Asn51, Lys58 bonviewpress.comresearchgate.net
Cyclooxygenase-2 (COX-2)3-methoxy acetophenone (B1666503) isoxazoleNot specifiedNot specified nih.gov
dsDNAIsoxazole-substituted 9-anilinoacridineNot specifiedNot specified mdpi.com

Molecular Dynamics Simulations for Complex Stability and Time-Dependent Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of ligand-protein complexes, allowing for the assessment of their stability and conformational changes over time. These simulations are essential for validating docking poses and for understanding the flexibility of both the ligand and the protein binding site.

MD simulations have been employed to study the behavior of isoxazole derivatives in complex with their target proteins. For example, a 100ns MD simulation of a novel isoxazole derivative complexed with the tubulin protein confirmed the stability of the ligand within the receptor's active site, supporting the results from molecular docking. researchgate.net In another study, MD simulations of isoxazole derivatives targeting the farnesoid X receptor (FXR) revealed that the conformational motions of specific loops in the ligand-binding domain were crucial for protein stability and agonist activity. mdpi.com These simulations also highlighted the importance of hydrophobic interactions with residues such as LEU287, MET290, and ALA291. mdpi.com

The stability of the ligand-protein complex is often evaluated by analyzing the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD profile suggests that the complex has reached equilibrium and that the binding mode is maintained.

Free Energy Perturbation and Calculations of Binding Interactions

Calculating the binding free energy is a critical step in assessing the potency of a potential drug candidate. While molecular docking provides an estimate of binding affinity, more rigorous methods are needed for accurate predictions.

The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) methods are commonly used to calculate the binding free energy from MD simulation trajectories. These methods have been applied to isoxazole derivatives to rank their binding affinities. For instance, in a study of isoxazole derivatives as carbonic anhydrase inhibitors, MM-PBSA calculations were used to compute the binding free energies, which correlated well with the experimental inhibitory activities. nih.gov The results showed that van der Waals interactions were the major contributors to the binding of the inhibitors to the enzyme. nih.gov

Free Energy Perturbation (FEP) is a more computationally intensive but often more accurate method for calculating relative binding free energies. FEP involves the gradual transformation of one ligand into another in the active site of a protein through a series of non-physical intermediate steps. While specific FEP studies on this compound or closely related derivatives were not prominently found in the surveyed literature, this technique represents a powerful tool for the precise optimization of lead compounds within the isoxazole class. Studies on other systems, such as isoxazole amides as SMYD3 inhibitors, have utilized protocols like TIES (Thermodynamic Integration with Enhanced Sampling) which are conceptually similar to FEP in their aim to accurately predict binding free energies. nih.govacs.orgosti.govchemrxiv.org

Table 2: Binding Free Energy Calculations for Isoxazole Derivatives
Target ProteinIsoxazole DerivativeMethodCalculated Binding Free Energy (kcal/mol)Reference
Carbonic AnhydraseAC2MM-PBSA-13.53 nih.gov
Carbonic AnhydraseAC3MM-PBSA-12.49 nih.gov
Carbonic AnhydraseAC1MM-PBSA-11.43 nih.gov

Cheminformatics and In Silico Screening Methodologies

Cheminformatics and in silico screening are essential components of modern drug discovery, enabling the rapid and cost-effective identification of new drug candidates from large chemical libraries.

Virtual Screening Strategies for Identification of Novel Scaffolds

Virtual screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target. This can be done using either ligand-based or structure-based approaches.

Ligand-based virtual screening relies on the knowledge of known active compounds. For isoxazole derivatives, a common approach is to use a known active molecule as a template to search for similar compounds in chemical databases like ZINC. bonviewpress.comsciety.orgresearchgate.netresearchgate.net For example, the chemical structure of Luminespib, an isoxazole-based Hsp90 inhibitor, was used to screen the ZINC database and identify new potential Hsp90 inhibitors. sciety.org

Structure-based virtual screening, on the other hand, uses the three-dimensional structure of the target protein to dock and score a library of compounds. This method has been successfully applied to identify novel isoxazole-based inhibitors for various targets. nih.gov

Predictive Modeling for Biological Activities and Pharmacological Profiles

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

For isoxazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to develop predictive models. mdpi.com In a study on isoxazole derivatives as FXR agonists, CoMFA and CoMSIA models were built that showed strong predictive ability. The contour maps generated from these models indicated that hydrophobicity at the R2 position and an electronegative group at the R3 position were crucial for agonistic activity. mdpi.com The statistical robustness of these models is often assessed by parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²).

Table 3: Statistical Parameters of 3D-QSAR Models for Isoxazole Derivatives as FXR Agonists
Modelr²_pred
CoMFA0.6640.9600.872
CoMSIA0.7060.9690.866
Data from a study on farnesoid X receptor (FXR) agonists. mdpi.com

In addition to predicting biological activity, computational models can also be used to predict the pharmacokinetic properties of compounds, such as absorption, distribution, metabolism, and excretion (ADME). These predictions are crucial for selecting drug candidates with favorable profiles for further development.

Chemical Space Exploration and Rational Ligand Design Principles

The exploration of the chemical space surrounding the isoxazole scaffold, including derivatives related to this compound, is a critical aspect of modern drug discovery. Computational and theoretical investigations provide the foundation for rational ligand design, enabling the systematic optimization of molecular properties to enhance biological activity and selectivity. These approaches leverage the power of in silico techniques to predict how structural modifications to the isoxazole core will influence interactions with biological targets.

Key computational strategies employed in the rational design of isoxazole derivatives include Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations. These methods help to elucidate the complex relationships between a molecule's three-dimensional structure and its biological function, guiding the synthesis of novel compounds with improved therapeutic potential. nih.govrsc.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a powerful computational approach for establishing a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net For isoxazole derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. These studies generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are critical for activity.

For instance, a 3D-QSAR study on a series of isoxazole derivatives targeting the Farnesoid X receptor (FXR) produced statistically significant CoMFA and CoMSIA models. mdpi.com The models demonstrated strong predictive ability, indicating their reliability for guiding the design of new compounds. mdpi.comresearchgate.net The contour maps generated from this research revealed that introducing hydrophobic groups at the R2 position and electronegative groups at the R3 position of the isoxazole scaffold was crucial for enhancing agonistic activity. mdpi.com Such insights are instrumental in rationally designing more potent FXR agonists. mdpi.comresearchgate.net

Table 1: Statistical Parameters of 3D-QSAR Models for Isoxazole-Based FXR Agonists mdpi.com

ParameterCoMFA ModelCoMSIA ModelDescription
0.6640.706Cross-validated correlation coefficient, indicating good internal predictive ability.
0.9600.969Non-cross-validated correlation coefficient, showing a strong fit of the model to the training data.
r²pred0.8720.866Predictive correlation coefficient for the external test set, indicating excellent external predictive power.
F value165.733141.424F-test value, showing high statistical significance of the models.
SEE0.1580.137Standard Error of Estimate, indicating low error in the predicted values.

Molecular Docking and Structure-Based Design

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. connectjournals.com This method is essential for understanding the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-protein complex. For isoxazole derivatives, docking studies have been widely applied to various biological targets, including cyclooxygenase (COX) enzymes, cytochrome P450 (CYP450) enzymes, and carbonic anhydrase. nih.govtandfonline.comacs.org

In a study exploring isoxazole-carboxamide derivatives as potential COX inhibitors, molecular docking was used to elucidate the binding modes within the active sites of COX-1 and COX-2. nih.gov The results showed that the most potent compound, A13, formed key interactions with the enzyme, and its binding affinity was quantified by a low IC₅₀ value. nih.gov Similarly, docking studies of novel isoxazole derivatives with CYP450 enzymes identified compounds with strong binding affinities, comparable to or even exceeding those of standard drugs like ketoconazole. tandfonline.com The binding energy values from these simulations provide a quantitative measure of binding affinity, allowing for the ranking and prioritization of candidate molecules for synthesis. tandfonline.comresearchgate.net

Table 2: Comparative Docking Scores of Isoxazole Derivatives and Reference Drugs against CYP450 Enzymes (kcal/mol) tandfonline.com

CompoundCYP1A2CYP2C9CYP2C19CYP2D6
4-OH derivative-7.2-8.0-7.4-7.5
4-F derivative-7.0-7.9-7.2-7.3
Ketoconazole (Reference)-7.5-8.3-7.1-7.0
Erlotinib (Reference)-6.8-7.0-7.5-7.2

The principles of rational ligand design also involve modifying a lead structure to explore specific pockets within a protein's binding site. For example, researchers modified a 3,4-diaryl-isoxazole core with chiral pyrrolidine (B122466) scaffolds to target the ribose pocket of the ATP binding site in protein kinase CK1δ. nih.gov This structure-based design approach led to the development of highly potent and selective inhibitors. nih.gov

By integrating the findings from QSAR, molecular docking, and other computational methods, researchers can effectively navigate the vast chemical space of isoxazole derivatives. This rational, data-driven approach accelerates the discovery of new ligands with optimized properties, moving beyond trial-and-error synthesis to a more targeted and efficient design paradigm. rsc.orgresearchgate.net

Structure Activity Relationship Sar Studies for 4 Butyl 3 Methoxy 5 Methylisoxazole Analogues

Analysis of Positional Substitution Effects on Biological Activities and Selectivity

The arrangement of substituents on the isoxazole (B147169) ring is a critical determinant of biological activity and selectivity. Studies on various isoxazole derivatives reveal that modifications at the 3, 4, and 5-positions can dramatically alter their interaction with biological targets.

For instance, in a series of 3,5-disubstituted isoxazoles, the nature of the groups at these positions was found to be crucial for their activity. The synthesis of 3,5-disubstituted isoxazoles from β-nitroenones has shown that a variety of functional groups can be tolerated, indicating the potential for diverse substitutions to modulate activity. rsc.org Research on trisubstituted isoxazoles as allosteric ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt) highlights the importance of the C-4 and C-5 positions for potency and selectivity. nih.gov The presence of a hydrogen bond-donating N-heterocycle at the C-5 position, for example, significantly increased potency by forming additional polar interactions with the target protein. nih.gov

In the context of 4-Butyl-3-methoxy-5-methylisoxazole, the butyl group at the C-4 position is a key feature. Electrophilic aromatic substitution on the isoxazole ring is known to favor the 4-position. reddit.com The introduction of a bulky alkyl group at this position can influence the orientation of the molecule within a binding pocket and its selectivity for specific targets.

The methoxy (B1213986) group at the C-3 position and the methyl group at the C-5 position also play vital roles. In studies of isoxazole derivatives as anticancer agents, the substitution pattern, including the presence of methoxy groups, has been shown to be a significant factor in their activity. researchgate.net For example, in a series of isoxazole-carboxamide derivatives, the position of methoxy groups on an associated phenyl ring dramatically influenced their binding affinity and conformation. nih.gov

The following table summarizes the effects of positional substitutions on the biological activity of various isoxazole analogues, providing a framework for understanding the potential role of the substituents in this compound.

Compound Series Substitution Positions Observed Effect on Biological Activity Reference
Trisubstituted IsoxazolesC-3, C-4, C-5Substituents at C-4 and C-5 are crucial for potency and selectivity as RORγt allosteric ligands. A hydrogen-bond donating group at C-5 enhances potency. nih.gov
3,5-Disubstituted IsoxazolesC-3, C-5The nature of substituents determines activity. The synthetic route allows for a wide range of functional groups. rsc.org
Isoxazole-CarboxamidesPhenyl ring attached to isoxazoleThe position of methoxy groups on the phenyl ring affects binding affinity and conformation. nih.gov
3,4,5-Trisubstituted IsoxazolesC-3, C-4, C-5Electron-donating or -withdrawing substituents on attached phenyl rings influence reaction yields, indicating electronic sensitivity. nih.gov

Influence of Substituent Electronic and Steric Properties on Molecular Recognition

The electronic and steric properties of the butyl, methoxy, and methyl groups in this compound are critical for its molecular recognition by biological targets.

The butyl group at the C-4 position introduces a significant steric bulk. This can be advantageous or detrimental depending on the topology of the binding site. A bulky group can enhance binding by occupying a hydrophobic pocket, but it can also lead to steric clashes that reduce affinity. nih.gov For instance, in the synthesis of highly substituted isoxazoles, even sterically demanding groups like tert-butyl were well-tolerated, suggesting the isoxazole scaffold can accommodate large substituents. nih.gov

The methoxy group at the C-3 position has both electronic and steric implications. Electronically, the methoxy group is an electron-donating group through resonance, which can influence the reactivity and electronic interactions of the isoxazole ring. orientjchem.org In a study of isoxazole derivatives with anti-inflammatory activity, the presence and position of a methoxy group on a chalcone (B49325) precursor were key to the final compound's activity. orientjchem.org The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor, forming crucial interactions with target proteins.

The methyl group at the C-5 position, while smaller than the butyl group, still contributes to the steric profile of the molecule. In SAR studies of 5-substituted 3-methylisoxazole (B1582632) derivatives, the nature of the substituent at the C-5 position was found to correlate with immunological activity. nih.gov

The interplay of these electronic and steric effects is complex. For example, the synthesis of 3,4,5-trisubstituted isoxazoles revealed that electron-donating substituents on phenyl rings attached to the isoxazole core generally led to lower yields compared to electron-withdrawing groups, highlighting the electronic sensitivity of the system. nih.gov

The following table outlines the potential influence of the electronic and steric properties of the substituents in this compound on molecular recognition.

Substituent Position Electronic Effect Steric Effect Potential Impact on Molecular Recognition Reference
ButylC-4Weakly electron-donatingSignificant bulkCan occupy hydrophobic pockets; potential for steric hindrance. nih.gov
MethoxyC-3Electron-donating (resonance), electron-withdrawing (inductive)Moderate bulkCan influence ring electronics and act as a hydrogen bond acceptor. orientjchem.org
MethylC-5Weakly electron-donatingMinor bulkContributes to the overall shape and can influence binding affinity. nih.gov

Conformational Analysis and its Impact on Ligand-Target Binding Affinity

Conformational analysis involves the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. libretexts.org The stability of these different conformations, or conformers, is influenced by factors such as steric hindrance and torsional strain. libretexts.org For this compound, rotation around the C-C bonds of the butyl group and the C-O bond of the methoxy group will lead to various conformers with different energies.

The binding of a ligand to a protein is a dynamic process, and the ability of the ligand to adopt a low-energy conformation that fits the binding site is crucial for high affinity. A flexible ligand like this compound may be able to adapt its conformation to fit into a binding site, but this can come with an entropic penalty. A more rigid analogue, where the optimal binding conformation is pre-organized, might exhibit higher affinity.

Rational Design Principles for Optimizing Potency and Selectivity of Isoxazole Scaffolds

The information gathered from SAR studies of isoxazole analogues provides a foundation for the rational design of new compounds with improved potency and selectivity. Key principles for the optimization of isoxazole scaffolds, including that of this compound, can be summarized as follows:

Systematic Modification of Substituents: The biological activity of isoxazole derivatives can be fine-tuned by systematically altering the substituents at the 3, 4, and 5-positions. For example, exploring different alkyl chain lengths at the C-4 position or introducing various electron-donating or -withdrawing groups at the C-3 and C-5 positions could lead to optimized interactions with a target. researchgate.net

Introduction of Additional Functional Groups: The incorporation of functional groups capable of forming specific interactions, such as hydrogen bonds or salt bridges, can significantly enhance potency and selectivity. As seen with the RORγt ligands, adding a hydrogen bond donor at the C-5 position dramatically improved activity. nih.gov

Conformational Constraint: Introducing conformational rigidity into the molecule can be a powerful strategy to increase binding affinity by reducing the entropic penalty of binding. This could be achieved by, for example, incorporating the butyl group into a cyclic system.

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can improve pharmacokinetic properties or enhance binding interactions. For instance, the methoxy group could be replaced with other small, hydrogen-bond accepting groups to probe the requirements of the binding site.

The successful application of these principles is evident in the development of various isoxazole-based compounds for a range of therapeutic areas. researchgate.net By leveraging the existing knowledge of isoxazole SAR, it is possible to design novel analogues of this compound with tailored biological profiles.

Advanced Research on Biological Activities and Mechanistic Elucidation of 4 Butyl 3 Methoxy 5 Methylisoxazole and Its Functional Analogues in Vitro Studies

Enzyme Inhibition Studies and Mechanistic Elucidation

The isoxazole (B147169) ring is a prominent heterocyclic motif in medicinal chemistry, recognized for its ability to form specific interactions with various protein targets through hydrogen bonds, stacking, and hydrophilic interactions. nih.gov This has led to the investigation of numerous isoxazole derivatives as inhibitors of critical enzymes involved in various pathological conditions.

Heat Shock Protein 90 (Hsp90) Inhibition Mechanisms

Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer progression. nih.gov Consequently, Hsp90 inhibitors are a promising class of anticancer agents. nih.gov

Functional analogues of 4-Butyl-3-methoxy-5-methylisoxazole, such as resorcinylic 4,5-diarylisoxazole amides and 3,4-isoxazolediamides, have demonstrated potent Hsp90 inhibitory activity. nih.govmdpi.comnih.gov These compounds typically act as competitive inhibitors, binding to the ATP-binding site in the N-terminal domain of Hsp90. nih.gov This inhibition disrupts the protein folding machinery, leading to the degradation of Hsp90 client proteins and inducing apoptosis in cancer cells. nih.govnih.gov

In vitro studies have shown that certain 3,4-isoxazolediamide derivatives exhibit low nanomolar IC50 values. nih.gov These compounds effectively cause the depletion of client proteins and induce the expression of Hsp70, a hallmark of Hsp90 inhibition. nih.govnih.gov For instance, a novel series of 3,4-disubstituted isoxazole compounds were designed as potential Hsp90 inhibitors, with molecular docking studies confirming their interaction with key amino acid residues in the Hsp90 pocket, such as Thr184, Asn51, and Asp93. nih.gov One of the most cytotoxic derivatives from this series demonstrated an IC50 of 14 µM against cancer cells and significantly reduced Hsp90 expression. drugbank.com

Compound ClassInhibitory Activity (IC50/Ki)Mechanism of ActionReference
3,4-IsoxazolediamidesLow nanomolar IC50 rangeCompetitive inhibition of ATP binding nih.gov
Resorcinylic pyrazole/isoxazole amidesPotent inhibitors (e.g., VER-49009)Depletion of client proteins (C-RAF, B-RAF) nih.gov
3,4-disubstituted isoxazolesIC50 of 14 µM (most active derivative)Interaction with Hsp90 pocket residues nih.govdrugbank.com

Carbonic Anhydrase (CA) Inhibition Mechanisms

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. nih.gov They are involved in various physiological processes, and certain isoforms, like CA IX and CA XII, are associated with tumors, making them attractive drug targets. nih.govnih.gov

Several isoxazole-containing sulfonamides have been synthesized and evaluated as inhibitors of various human (h) CA isoforms. nih.gov These compounds typically act by binding to the zinc ion in the active site of the enzyme. For example, a series of 5-amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamide derivatives showed excellent inhibitory activity against the cytosolic isoform hCA II (an antiglaucoma target) and hCA VII (an anti-neuropathic pain target), with inhibition constants (Ki) in the nanomolar range. nih.gov

Another study reported on isoxazole derivatives synthesized via sonication of ethyl butyrylacetate with aromatic aldehydes, which showed significant inhibitory action against carbonic anhydrase. nih.govresearchgate.net The most promising compounds, AC2 and AC3, had IC50 values of 112.3 µM and 228.4 µM, respectively. nih.govresearchgate.net

Compound ClassTarget Isoform(s)Inhibitory Activity (Ki/IC50)Reference
5-Amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamideshCA II, hCA VIIKi: 0.5-49.3 nM (hCA II), 4.3-51.9 nM (hCA VII) nih.gov
Isoxazole derivatives from ethyl butyrylacetateCarbonic AnhydraseIC50: 112.3 µM (AC2), 228.4 µM (AC3) nih.govresearchgate.net
Benzenesulfonamides with 1,3,5-triazine (B166579) moietieshCA I, hCA II, hCA IXKi: 31-8500 nM (hCA I), 14-765 nM (hCA II), 1.0-640 nM (hCA IX) researchgate.net
4-(Pyrazolyl)benzenesulfonamide ureashCA IX, hCA XIIKi: 15.9–67.6 nM (hCA IX), 16.7–65.7 nM (hCA XII) nih.gov

Cyclooxygenase (COX-1/COX-2) Inhibition Mechanisms

Cyclooxygenase (COX) is a key enzyme in the biosynthesis of prostaglandins (B1171923) and exists in two main isoforms: COX-1, which is constitutive and involved in physiological functions, and COX-2, which is inducible and plays a role in inflammation. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. nih.gov

The diarylisoxazole scaffold is found in several NSAIDs with high selectivity for COX-1. mdpi.com For example, mofezolac, a diarylisoxazole, preferentially inhibits COX-1 with an IC50 value of 0.0079 µM, while its IC50 for COX-2 is greater than 50 µM. nih.gov X-ray crystallography has revealed that these inhibitors bind to the active site of the enzyme. mdpi.com

Conversely, other isoxazole derivatives have been developed as selective COX-2 inhibitors. nih.gov The selectivity for COX-2 is often attributed to the larger volume of its active site, which can accommodate bulkier molecules. nih.gov A study on novel isoxazole derivatives found several compounds to be potent and selective COX-2 inhibitors, with the most active compound (C6) having an IC50 of 0.55 µM for COX-2. nih.gov

Compound ClassTarget Isoform(s)Inhibitory Activity (IC50)Selectivity Index (COX-1/COX-2)Reference
Mofezolac (diarylisoxazole)COX-10.0079 µM>6300 nih.gov
3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6)COX-119 µM>2.6 nih.gov
Novel Isoxazole Derivatives (e.g., C6)COX-20.55 µMHigh selectivity for COX-2 nih.gov
2-(Trimethoxyphenyl)-thiazoles (e.g., A3)COX-2-Good COX-2 selectivity nih.gov

α-Amylase Inhibition Mechanisms

α-Amylase is a key enzyme in carbohydrate metabolism, breaking down starch into smaller sugars. mdpi.com Inhibitors of α-amylase can delay carbohydrate digestion and absorption, which is a therapeutic strategy for managing hyperglycemia in diabetes. mdpi.comnih.gov

In silico studies on isoxazole derivatives of usnic acid have identified potential α-amylase inhibitors. rsc.org Molecular docking simulations showed that these compounds bind to the active site of the α-amylase enzyme, with one compound exhibiting a strong binding affinity of -9.2 kcal/mol and forming hydrogen bonds with key amino acid residues like Leu162, Tyr62, Glu233, and Asp300. rsc.org

Furthermore, a series of novel isoxazolidines, which are structurally related to isoxazoles, demonstrated significant in vitro inhibitory activity against porcine and human pancreatic α-amylase, with IC50 values much lower than the reference inhibitor acarbose. nih.gov The most potent compound showed IC50 values of 12.3 µM and 10.1 µM against porcine and human pancreatic α-amylase, respectively. nih.gov

Compound ClassEnzyme SourceInhibitory Activity (IC50 / Binding Energy)Reference
Isoxazole derivatives of usnic acidα-AmylaseBinding Energy: -9.2 kcal/mol (best compound) rsc.org
Isoxazolidine derivativesPorcine Pancreatic α-Amylase (PPA)IC50: 12.3 µM (most potent) nih.gov
Isoxazolidine derivativesHuman Pancreatic α-Amylase (HPA)IC50: 10.1 µM (most potent) nih.gov

Secreted Phospholipase A2 (sPLA2) Inhibitory Mechanisms

Secreted phospholipases A2 (sPLA2) are a group of enzymes that play a crucial role in inflammation and various diseases by hydrolyzing phospholipids (B1166683) to produce free fatty acids and lysophospholipids.

A series of indole-containing isoxazole derivatives has been synthesized and shown to possess significant sPLA2 inhibitory activity in vitro. The most potent compound from this series, 10o, exhibited strong sPLA2 inhibition that was comparable or superior to the positive control, ursolic acid. Another study on indole-containing isoxazoles reported a derivative with an IC50 value of 10.23 μM for sPLA2 inhibition. nih.gov The inhibitory mechanism is believed to involve the interaction of the isoxazole moiety with the active site of the sPLA2 enzyme.

Compound ClassInhibitory Activity (IC50)Reference
Indole-containing isoxazole derivatives (e.g., 10o)Potent inhibition, comparable to ursolic acid
Indole-containing isoxazole derivatives (e.g., compound 24)10.23 µM nih.gov
Glycerol derivatives of oxadiazolonePotent inhibition of hGIIA, hGV, and hGX sPLA2s

Cytochrome P450 (CYP450) Inhibition Mechanisms

Cytochrome P450 (CYP450) enzymes are a superfamily of hemoproteins essential for the metabolism of a wide variety of xenobiotics, including drugs. nih.gov Inhibition of CYP450 enzymes can lead to significant drug-drug interactions. nih.gov

Several studies have investigated the inhibitory effects of isoxazole derivatives on various CYP450 isoforms. A molecular docking study of novel isoxazole derivatives of 3,4-substituted phenyl 3-chloroacrylaldehyde showed promising binding affinities to several CYP450 enzymes, including CYP1A2, CYP2C9, CYP2C8, CYP2C19, and CYP2D6. For instance, the 4-OH derivative showed significant binding affinity and encouraging inhibition across multiple isoforms.

Another study predicted that certain isoxazole derivatives are potent inhibitors of the CYP2C19 subtype, while others inhibit CYP2C9. The mechanism of inhibition often involves the interaction of the isoxazole derivative with the heme group and surrounding amino acid residues in the active site of the enzyme. mdpi.com

Isoxazole Derivative ClassTarget Isoform(s)FindingsReference
3,4-substituted phenyl 3-chloroacrylaldehyde derivativesCYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6Good docking scores and binding affinities
General Isoxazole DerivativesCYP2C19, CYP2C9Predicted to be potent inhibitors

Investigation of Other Enzyme Targets and their Modulatory Mechanisms

Functional analogues of this compound have been investigated for their inhibitory effects on various enzymes, suggesting their potential as modulators of key biological pathways.

Notably, isoxazole derivatives have shown significant inhibitory activity against cyclooxygenase (COX) enzymes, which are pivotal in inflammation. Some methoxy (B1213986) and dimethoxy-functionalized isoxazoles have demonstrated strong and selective COX-2 inhibitory activity. aalto.fi For instance, S-methyl-5-(4-methoxyphenyl)-isoxazole-4-carbothioate and S-methyl 5-(3,4-dimethoxyphenyl)isoxazole-4-carbothioate are two such derivatives that have shown potent COX-2 inhibition without affecting COX-1. aalto.fi The selectivity towards COX-2 is a desirable trait for anti-inflammatory agents, as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors. Molecular docking studies suggest that the isoxazole scaffold plays a crucial role in the observed COX selectivity. aalto.fi Further studies have identified 2-(3,4-bis(4-methoxyphenyl)-isoxazol-5-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one as a sub-micromolar selective COX-2 inhibitor. researchgate.net The methyl group on the isoxazole ring has also been identified as being crucial for the selective inhibition of COX-2. researchgate.net

Another important enzyme target for isoxazole derivatives is 5-lipoxygenase (5-LOX), which is involved in the biosynthesis of pro-inflammatory leukotrienes. nih.gov Certain isoxazole derivatives have exhibited potent, concentration-dependent inhibition of 5-LOX, with some compounds showing IC50 values in the low micromolar range. nih.gov

In the context of infectious diseases, isoxazole derivatives have been identified as inhibitors of bacterial enzymes. For example, some analogues act as inhibitors of Salmonella typhimurium serine acetyltransferase (SAT), an enzyme involved in the biosynthesis of L-cysteine, which is crucial for bacterial tolerance to treatment. nih.gov Additionally, in the fight against tuberculosis, isoxazole derivatives have been found to inhibit FadD32, a fatty acyl-AMP ligase essential for the synthesis of mycolic acid in Mycobacterium tuberculosis. nih.gov

The table below summarizes the enzyme inhibitory activities of some functional analogues.

Compound Class/DerivativeEnzyme TargetIn Vitro Activity (IC50)Reference
Methoxy-substituted isoxazolesCyclooxygenase-2 (COX-2)Potent and selective inhibition aalto.fi
Isoxazole derivatives5-Lipoxygenase (5-LOX)8.47 µM - 18.87 µM nih.gov
2-Aminooxazol-4-yl)isoxazole-3-carboxylic acidsSerine Acetyltransferase (SAT)>400 µM nih.gov
2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenolFadD32 and FadD28 (M. tuberculosis)Specific inhibitory activity nih.gov

Antimicrobial Activity Mechanisms

The isoxazole scaffold is a common feature in a number of antimicrobial agents, and its functional analogues have demonstrated a wide range of activities against bacteria, fungi, viruses, and mycobacteria. nih.govresearchgate.net

Antibacterial Action Pathways (e.g., Interference with Bacterial Cell Wall Synthesis)

The antibacterial mechanisms of isoxazole derivatives are diverse. While some derivatives are known to inhibit bacterial growth (bacteriostatic) by interfering with metabolic pathways such as protein synthesis, others exhibit bactericidal properties by targeting the cell wall or cell membrane. ijrrjournal.com For instance, some isoxazole-containing compounds function as competitive inhibitors of purine, thereby blocking the biosynthesis of nucleic acids and proteins in the bacterial cell wall. ijrrjournal.com

Some studies suggest that certain isoxazole derivatives may exert their antibacterial effects through the inhibition of GTPase activity, which is crucial for bacterial cell division. nih.gov Furthermore, the introduction of a thiophene (B33073) moiety to the isoxazole ring has been observed to enhance antimicrobial activity. nih.gov

Antifungal Action Pathways

The antifungal activity of isoxazole analogues is a significant area of research. nih.govtandfonline.commdpi.commdpi.com The mechanism of action for many antifungal azoles involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. While this is a plausible explanation for the activity of some isoxazole derivatives, other mechanisms are also likely at play.

Studies on Candida albicans have shown that certain isoxazole derivatives can be effective against this opportunistic pathogen. nih.govmdpi.com The substitution pattern on the isoxazole ring, including the presence of alkyl and phenyl groups, can greatly influence the antifungal potency. tandfonline.com For example, in one study, phenyl-substituted isoxazoles were found to be highly active against an azole-resistant mutant of C. glabrata. tandfonline.com It has also been noted that a long alkyl chain on the isoxazole ring can be unfavorable for activity. tandfonline.com

The table below presents the antifungal activity of selected isoxazole analogues.

Fungal StrainIsoxazole DerivativeIn Vitro Activity (MIC90)Reference
Candida glabrata (azole-resistant)3-Aromatic/Aliphatic substituted dihydroisoxazoles2 to 8 µg/mL tandfonline.com
Candida glabrata (azole-resistant)3-Phenyl substituted isoxazole2 µg/mL tandfonline.com

Antiviral Action Pathways

Research into the antiviral mechanisms of isoxazole derivatives has revealed activity against a range of viruses. nih.govacs.org Some isoxazole nucleoside analogues have demonstrated potent anti-herpes simplex virus (HSV) activity, in some cases being more active than the reference drug acyclovir. nih.gov The mechanism for these nucleoside analogues likely involves their incorporation into the viral DNA chain, leading to premature termination. youtube.com

Non-nucleoside isoxazole derivatives have also shown antiviral properties. For instance, certain compounds have exhibited activity against RNA viruses such as Coxsackie B3, vesicular stomatitis virus (VSV), and encephalomyocarditis virus (EMCV). nih.gov The broad-spectrum antiviral activity of some of these compounds suggests that they may act by inhibiting viral polymerases in a non-selective manner or by modulating cellular processes that are essential for viral replication.

Antitubercular Activity Mechanisms

Isoxazole-containing compounds have emerged as promising antitubercular agents, with activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. nih.govnih.govnih.gov One of the key mechanisms of action is the inhibition of enzymes essential for the integrity of the mycobacterial cell wall. nih.gov

As mentioned earlier, the enzyme FadD32, a fatty acyl-AMP ligase involved in mycolic acid synthesis, is a validated target for isoxazole derivatives. nih.gov Inhibition of this enzyme disrupts the cell wall structure, leading to bacterial death. Transcriptomic analysis of M. tuberculosis treated with an isoxazole derivative revealed the downregulation of genes involved in cell wall synthesis, further supporting this mechanism. nih.gov

Structure-activity relationship studies have shown that the isoxazole ester moiety is often essential for antitubercular activity, and the presence of linear or planar linkers, such as urea (B33335) or thiourea, can potentiate this activity. nih.gov

Antiproliferative and Anticancer Activity Mechanisms

The isoxazole scaffold is a key pharmacophore in a number of anticancer agents, and its functional analogues have been extensively studied for their antiproliferative activities against various cancer cell lines. nih.govespublisher.comnih.govmdpi.commdpi.comicm.edu.plnih.gov The anticancer mechanisms of these compounds are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.

Studies have shown that substitutions on the isoxazole ring, such as methyl, methoxy, or chloro groups, can enhance the antiproliferative activity against certain cancer cell lines. nih.govmdpi.com For example, some 3,5-disubstituted isoxazoles derived from tyrosol have shown significant activity against U87 glioblastoma cells, with their anticancer effect being mediated through the induction of apoptosis. nih.govmdpi.com The presence of methoxy substituents on a phenyl ring attached to the isoxazole core has also been linked to enhanced anticancer activity. nih.gov

Furthermore, some isoxazole derivatives have been found to inhibit the proliferation of various cancer cell lines, including HeLa (cervical carcinoma) and MCF-7 (breast carcinoma), with IC50 values in the low micromolar range. nih.govresearchgate.net The introduction of a trifluoromethyl group to the isoxazole ring has been shown to enhance anticancer activity against breast cancer cell lines. rsc.org

The table below summarizes the antiproliferative activity of some isoxazole analogues.

Cell LineIsoxazole DerivativeIn Vitro Activity (IC50)Reference
U87 (Glioblastoma)3,5-disubstituted isoxazoles42.8 µM - 67.6 µM nih.govmdpi.com
HeLa (Cervical Carcinoma)Fused isoxazole derivative~1 µM nih.gov
MCF-7 (Breast Carcinoma)3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole2.63 µM rsc.org

Apoptosis Induction Pathways

Several studies have highlighted the pro-apoptotic capabilities of isoxazole derivatives in various cancer cell lines. nih.govnih.govingentaconnect.com These compounds can trigger programmed cell death through multiple pathways, making them promising candidates for anticancer drug development. nih.gov

One area of investigation involves the induction of apoptosis through the activation of caspases. For instance, novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have demonstrated significant pro-apoptotic activity in human erythroleukemic K562 cells. nih.govnih.gov These compounds were found to induce both early and late stages of apoptosis. nih.govnih.govingentaconnect.com Similarly, certain isoxazole derivatives have been shown to induce apoptosis in glioblastoma and breast adenocarcinoma cancer cells. researchgate.net

Another mechanism involves the modulation of key proteins in apoptotic pathways. For example, some isoxazole derivatives have been found to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards apoptosis. nih.gov Furthermore, the activation of caspase-3 and caspase-9 has been observed in cancer cells treated with certain isoxazole compounds, indicating the involvement of both intrinsic and extrinsic apoptotic pathways. nih.gov

The table below summarizes the pro-apoptotic activity of selected isoxazole derivatives in K562 cells.

Table 1: Pro-apoptotic Activity of Isoxazole Derivatives in K562 Cells

Compound Concentration Total Apoptosis (%)
4 100 nM 80.10
8 10 µM 90.60
11 200 µM 88.50

Source: Adapted from studies on 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives. nih.gov

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, many isoxazole derivatives exhibit anticancer activity by arresting the cell cycle at specific checkpoints, thereby inhibiting cancer cell proliferation. nih.govresearchgate.net This mechanism prevents damaged cells from dividing and propagating.

Research has shown that certain isoxazole derivatives can induce cell cycle arrest at the G2/M and pre-G1 phases in cancer cells. nih.gov For example, a novel series of isoxazole derivatives was found to cause cell cycle arrest in HepG2, MCF-7, and HCT-116 cancer cells. nih.gov This arrest is often associated with the modulation of key cell cycle regulatory proteins.

Furthermore, some chalcone (B49325) derivatives containing isoxazole moieties have been shown to induce G1 and G2/M phase cell cycle arrest in breast cancer cells. researchgate.net This effect has been linked to the upregulation of tumor suppressor genes like p53 and the downregulation of cyclin-dependent kinases (CDKs) such as CDK4. researchgate.net The ability of these compounds to halt the cell cycle progression highlights their potential as antiproliferative agents.

The table below illustrates the effect of a specific isoxazole derivative (compound 25a) on the cell cycle of different cancer cell lines.

Table 2: Cell Cycle Analysis of Cancer Cells Treated with Compound 25a

Cell Line Phase of Cell Cycle Arrest
HepG2 G2/M and pre-G1
MCF-7 G2/M and pre-G1
HCT-116 G2/M and pre-G1

Source: Adapted from a study on new isoxazole derivatives targeting EGFR-TK. nih.gov

Receptor Tyrosine Kinase Inhibition (e.g., FLT3)

Receptor tyrosine kinases (RTKs) are crucial mediators of cell signaling pathways that control cell growth, differentiation, and survival. haematologica.org Dysregulation of RTK activity is a common feature in many cancers, making them attractive targets for therapeutic intervention. nih.gov FMS-like tyrosine kinase 3 (FLT3) is an RTK that is frequently mutated in acute myeloid leukemia (AML), leading to uncontrolled cell proliferation. haematologica.org

Several isoxazole derivatives have been developed as potent inhibitors of RTKs, including FLT3. These inhibitors typically act by competing with ATP for binding to the kinase domain of the receptor, thereby blocking its downstream signaling cascades. haematologica.org For example, a non-selective fragment-screening hit was systematically modified to develop a potent and selective FLT3 inhibitor. This compound was shown to inhibit the autophosphorylation of FLT3 and induce apoptosis in FLT3-activated AML cell lines.

The development of selective FLT3 inhibitors is a key strategy to minimize off-target effects and associated toxicities. haematologica.org Researchers are actively exploring novel isoxazole scaffolds to identify compounds with improved potency and selectivity for FLT3-ITD mutants over the wild-type form. haematologica.org

The table below shows the inhibitory activity of selected isoxazole derivatives against FLT3.

Table 3: FLT3 Inhibitory Activity of Isoxazole Derivatives

Compound IC50 (nM)
1 417
15 110
26 Potent inhibitor

Source: Adapted from a study on the development of a potent and selective FLT3 kinase inhibitor.

Anti-inflammatory Activity Mechanisms

Isoxazole derivatives have demonstrated significant anti-inflammatory properties in various in vitro models. nih.govymerdigital.com Their mechanisms of action often involve the modulation of key inflammatory pathways and interactions with specific receptors.

Modulation of Inflammatory Signaling Pathways

A primary mechanism by which isoxazole derivatives exert their anti-inflammatory effects is through the modulation of inflammatory signaling pathways. These compounds have been shown to inhibit the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage-like cells stimulated with lipopolysaccharide (LPS). nih.gov

Furthermore, some isoxazole derivatives can suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes. mdpi.com The inhibition of NF-κB signaling can lead to a broad-spectrum anti-inflammatory response. Other signaling pathways implicated in the anti-inflammatory action of these compounds include the mitogen-activated protein kinase (MAPK) pathway. mdpi.com

The table below presents the in vitro anti-inflammatory activity of pyrimidine (B1678525) derivatives containing an isoxazole ring.

Table 4: In Vitro Anti-inflammatory Action of Isoxazole-Containing Pyrimidine Derivatives

Method Compound 3 Inhibition (%) at 500µg/mL
Inhibition of Albumin Denaturation 60.34 ± 2.549
Antiprotease Action 45.63 ± 2.145

Source: Adapted from a study on the synthesis and anti-inflammatory action of new isoxazole ring containing pyrimidine derivatives. ymerdigital.com

Specific Receptor Interactions Mediating Anti-inflammatory Effects

The anti-inflammatory effects of some isoxazole derivatives are also mediated through their interaction with specific receptors. For example, certain isoxazole compounds have been identified as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins, potent inflammatory mediators. ymerdigital.com By inhibiting COX-2, these derivatives can effectively reduce inflammation.

Additionally, some isoxazole derivatives may interact with other receptors involved in the inflammatory response, although the specific targets are not always fully elucidated. The structural versatility of the isoxazole ring allows for the design of compounds that can selectively bind to and modulate the activity of various receptors, offering a promising avenue for the development of novel anti-inflammatory drugs.

Immunomodulatory Mechanisms

The isoxazole scaffold is present in compounds that exhibit a range of immunomodulatory activities, including both immunosuppressive and immunostimulatory effects. nih.govnih.gov This dual activity makes them a fascinating class of molecules for therapeutic development. nih.gov

Some isoxazole derivatives have been shown to possess immunosuppressive properties by inhibiting the proliferation of peripheral blood mononuclear cells (PBMCs). mdpi.com For example, N'-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide were found to inhibit phytohemagglutinin A (PHA)-induced PBMC proliferation. mdpi.com The proposed mechanism for one such derivative, MM3, involves the initiation of an apoptotic pathway associated with the activation of caspase 8 and NFκB. mdpi.com

Conversely, other isoxazole derivatives have demonstrated immunostimulatory properties. nih.gov For instance, a derivative of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) exhibited modulatory effects on T-cell subsets and enhanced antibody production in mice, suggesting its potential as an adjuvant to boost vaccine efficacy. mdpi.com These findings highlight the potential of isoxazole derivatives in the treatment of autoimmune diseases, infections, and as agents to restore immune function in immunocompromised individuals. nih.gov

Effects on Immune Cell Proliferation (e.g., Phytohemagglutinin-Induced Peripheral Blood Mononuclear Cells)

The immunomodulatory potential of isoxazole derivatives has been a subject of investigation, with a particular focus on their impact on the proliferation of immune cells. In vitro assays using mitogens like phytohemagglutinin (PHA) to stimulate peripheral blood mononuclear cells (PBMCs) are standard models to assess such effects. While data on this compound is not available, studies on other isoxazole analogues have shown significant activity.

For instance, certain synthetic isoxazole derivatives have been observed to suppress the proliferation of PHA-stimulated PBMCs. This anti-proliferative effect is often concentration-dependent, indicating a direct interaction with cellular pathways that govern cell cycle progression and division. The underlying mechanisms are thought to involve the modulation of signaling cascades initiated by T-cell receptor activation.

Functional Analogue Class Effect on PHA-Induced PBMC Proliferation Observed Mechanism of Action
Substituted Isoxazole CarboxamidesInhibitionDownregulation of cytokine production (e.g., IL-2) essential for T-cell proliferation.
Isoxazole-fused HeterocyclesVaries (Inhibition or Stimulation)Dependent on the nature and position of substituent groups, potentially altering receptor binding affinity.

Specific Immune Pathway Modulation

Beyond general effects on cell proliferation, isoxazole derivatives have been shown to modulate specific immune pathways. A key pathway often implicated in inflammatory responses is the nuclear factor-kappa B (NF-κB) signaling cascade. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.

In various in vitro models, certain isoxazole analogues have demonstrated the ability to inhibit the activation of NF-κB. This inhibition can occur through multiple mechanisms, including the prevention of the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, these compounds effectively block the translocation of NF-κB to the nucleus, thereby preventing the expression of pro-inflammatory genes.

Neuroprotective Activity Mechanisms

The potential for isoxazole derivatives to confer neuroprotection is an emerging area of research, with several mechanisms being explored in vitro.

Antioxidant Mechanisms in Neuroprotection

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products, is a major contributor to neuronal damage in various neurodegenerative diseases. Many isoxazole analogues exhibit potent antioxidant properties that can counteract this damage.

These compounds can act as direct scavengers of free radicals, neutralizing them before they can inflict damage on cellular components like lipids, proteins, and DNA. Furthermore, some isoxazoles can indirectly exert antioxidant effects by upregulating the expression of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase, through the activation of the Nrf2-ARE pathway.

Inhibition of Neuroinflammation Pathways

Neuroinflammation, mediated by activated microglia and astrocytes, is another critical factor in the pathogenesis of neurodegenerative disorders. Isoxazole derivatives have been shown to possess anti-neuroinflammatory properties in vitro.

By targeting key inflammatory signaling pathways within microglial cells, such as the Toll-like receptor 4 (TLR4) and mitogen-activated protein kinase (MAPK) pathways, these compounds can reduce the production and release of pro-inflammatory mediators. This includes cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as nitric oxide (NO). The table below summarizes the effects of certain isoxazole analogues on neuroinflammatory markers in vitro.

Functional Analogue Cell Type Effect
Isoxazole Derivative ABV-2 MicrogliaDecreased production of NO and TNF-α
Isoxazole Derivative BPrimary AstrocytesReduced expression of iNOS and COX-2

Modulation of Neurotransmitter Systems

Dysregulation of neurotransmitter systems is a hallmark of many neurological and psychiatric conditions. Certain isoxazole derivatives have been designed to interact with specific neurotransmitter receptors and transporters. For example, analogues have been synthesized to act as modulators of the glutamate (B1630785) and GABA systems. By acting as antagonists at excitatory glutamate receptors or as positive allosteric modulators at inhibitory GABA-A receptors, these compounds can help to restore the balance between neuronal excitation and inhibition, a mechanism that is potentially neuroprotective.

Antioxidant Activity Mechanisms

The antioxidant activity of isoxazole derivatives is a key feature that underpins many of their other biological effects. The chemical structure of the isoxazole ring and its substituents plays a crucial role in this activity. The presence of electron-donating groups can enhance the ability of the molecule to scavenge free radicals.

In vitro antioxidant assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay, have been used to quantify the antioxidant capacity of various isoxazole analogues. These studies have confirmed that many derivatives possess significant antioxidant potential, often comparable to or even exceeding that of standard antioxidants like ascorbic acid and trolox. This intrinsic antioxidant capability is a promising characteristic for the development of therapeutic agents targeting oxidative stress-related pathologies.

Free Radical Scavenging Capabilities

The ability of a compound to scavenge free radicals is a primary indicator of its antioxidant potential. In vitro assays are crucial for determining this capacity. While direct experimental data on the free radical scavenging activity of this compound is not extensively available in the public domain, the antioxidant properties of numerous functional analogues, namely other substituted isoxazoles, have been widely reported. These studies provide a strong basis for understanding the potential of the target compound.

The most common assay used to evaluate free radical scavenging is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This method relies on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically. The efficacy is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Studies on various isoxazole derivatives have demonstrated a range of antioxidant activities. For instance, a series of fluorophenyl-isoxazole-carboxamides showed potent free radical scavenging activity, with some compounds exhibiting significantly lower IC50 values than the standard antioxidant Trolox nih.gov. This indicates a high level of antioxidant potency. Another study on benzimidazolylisoxazoles also reported remarkable antioxidant activity in the DPPH assay ajrconline.org.

The antioxidant capacity of isoxazole derivatives is heavily influenced by the nature and position of the substituents on the isoxazole ring. Structure-activity relationship (SAR) studies have revealed that the presence of electron-donating groups (EDGs) generally enhances antioxidant activity nih.gov. In the case of this compound, the butyl, methoxy, and methyl groups are all considered electron-donating. The butyl and methyl groups, being alkyl substituents, contribute to the electron density of the isoxazole ring through an inductive effect. The methoxy group, with its lone pair of electrons on the oxygen atom, can donate electron density via a resonance effect, which can be a powerful factor in stabilizing the radical formed after hydrogen donation.

The following table summarizes the reported free radical scavenging activities of some functional analogues of this compound, illustrating the impact of different substituents.

Compound/AnalogueAssayIC50 Value (µg/mL)Reference
Fluorophenyl-isoxazole-carboxamide 2aDPPH0.45 ± 0.21 nih.gov
Fluorophenyl-isoxazole-carboxamide 2cDPPH0.47 ± 0.33 nih.gov
Trolox (Standard)DPPH3.10 ± 0.92 nih.gov

This table is illustrative and based on data for functional analogues. The specific activity of this compound may vary.

Other assays, such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, also contribute to a comprehensive understanding of a compound's antioxidant potential. The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation and is applicable to both hydrophilic and lipophilic antioxidants.

Pathways for Oxidative Stress Mitigation

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products or to repair the resulting damage. Antioxidants mitigate oxidative stress through various mechanisms. The primary pathway for the isoxazole derivatives discussed here is direct radical scavenging.

The mechanism of free radical scavenging by phenolic and other electron-rich compounds often involves hydrogen atom transfer (HAT) or single-electron transfer followed by proton transfer (SET-PT). In the context of this compound, the presence of the methoxy group is particularly significant. Methoxy-substituted aromatic compounds are known to participate in antioxidant activities, and their mechanism can involve the donation of a hydrogen atom from an adjacent activated position or direct electron donation to stabilize a free radical.

The electron-donating nature of the butyl, methoxy, and methyl substituents on the isoxazole ring of this compound is expected to increase the electron density of the heterocyclic system. This enhanced electron density facilitates the donation of an electron or a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The stability of the resulting radical of the antioxidant molecule is a key determinant of its efficacy. The delocalization of the unpaired electron across the isoxazole ring and its substituents would contribute to this stability.

Furthermore, the lipophilic nature of the butyl group may influence the compound's ability to interact with and protect lipid membranes from peroxidation, a major consequence of oxidative stress. By partitioning into lipid-rich environments, the antioxidant can be localized where it is most needed to quench lipid peroxyl radicals.

Advanced Analytical and Spectroscopic Characterization Techniques for 4 Butyl 3 Methoxy 5 Methylisoxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-Butyl-3-methoxy-5-methylisoxazole, both ¹H and ¹³C NMR would be instrumental in confirming the connectivity of the butyl, methoxy (B1213986), and methyl groups to the isoxazole (B147169) ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Expected ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Butyl-CH₃0.9 - 1.0Triplet3H
Butyl-CH₂1.3 - 1.7Multiplet4H
Butyl-CH₂ (adjacent to isoxazole)2.5 - 2.8Triplet2H
Methoxy-CH₃3.9 - 4.1Singlet3H
Methyl-CH₃ (on isoxazole)2.2 - 2.4Singlet3H

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Expected ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
Butyl-CH₃~14
Butyl-CH₂~22, ~30
Butyl-CH₂ (adjacent to isoxazole)~28
Methoxy-CH₃~58-60
Methyl-CH₃ (on isoxazole)~10-12
Isoxazole C3~160-165
Isoxazole C4~100-105
Isoxazole C5~168-172

For comparison, a related compound, methyl 4-amino-3-methoxyisoxazole-5-carboxylate, has been reported with ¹H NMR signals at 4.15 (br s, 2H), 4.05 (s, 3H), and 3.92 (s, 3H) ppm, and ¹³C NMR signals at 164.5, 159.1, 138.4, 125.6, 57.5, and 51.9 ppm in CDCl₃. yale.edu Another related structure, 1-(4-methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide, showed methyl and methoxy protons at 2.47 and 3.83 ppm, respectively. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of bonds.

Expected IR and Raman Data:

Functional GroupExpected Wavenumber (cm⁻¹)Description
C-H stretch (alkyl)2850 - 3000Characteristic of butyl and methyl groups
C=N stretch (isoxazole)1600 - 1650From the isoxazole ring
C=C stretch (isoxazole)1550 - 1600From the isoxazole ring
C-O-C stretch (methoxy)1050 - 1250Asymmetric and symmetric stretching
Ring vibrations (isoxazole)VariousFingerprint region

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (molecular formula C₉H₁₅NO₂, molecular weight 185.22 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Expected Fragmentation Pattern:

Upon electron ionization, the molecular ion peak [M]⁺ at m/z 185 would be expected. Key fragmentation pathways would likely involve the loss of the butyl and methoxy groups.

Fragment Ionm/z (expected)Description
[M - CH₃]⁺170Loss of a methyl radical
[M - OCH₃]⁺154Loss of a methoxy radical
[M - C₄H₉]⁺128Loss of the butyl radical
[C₄H₉]⁺57Butyl cation

Analysis of related isoxazole structures can provide insight into expected fragmentation. For instance, the fragmentation of tert-butylarenes often involves the loss of a methyl radical.

X-ray Diffraction (XRD) for Single Crystal Structure Determination and Solid-State Conformational Analysis

For example, the crystal structure of a related compound, methyl 4-amino-3-methoxyisoxazole-5-carboxylate, was determined to be nearly planar. yale.edu Another study on a complex triazole derivative confirmed its structure through single-crystal X-ray diffraction. nih.gov Such studies are crucial for understanding intermolecular interactions in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The isoxazole ring is the primary chromophore in this compound.

Expected UV-Vis Absorption Data:

TransitionExpected λₘₐₓ (nm)Solvent
π → π~220 - 260Ethanol or Methanol
n → π~270 - 300 (weak)Ethanol or Methanol

The exact position and intensity of the absorption bands can be influenced by the solvent and the substitution pattern on the isoxazole ring.

Applications of Isoxazole Chemistry Beyond Traditional Medicinal Research, with Relevance to 4 Butyl 3 Methoxy 5 Methylisoxazole Context

Agrochemical Research and Development

The isoxazole (B147169) moiety is integral to the design of modern agrochemicals, contributing to the development of effective herbicides, fungicides, and insecticides. researchgate.net Its unique electronic and structural properties allow for the creation of compounds that can interact with specific biological targets in pests and weeds.

Isoxazole derivatives are prominent in the field of weed management, both as active herbicides and as safeners that protect crops from herbicidal injury. wikipedia.orgresearchgate.net

Direct Herbicidal Activity: Certain isoxazoles function directly as herbicides. A notable example is Isoxaben, which is used to control broadleaf weeds. wikipedia.org The design of such compounds leverages the isoxazole ring as a stable core to which various functional groups can be attached to achieve target specificity.

Herbicide Safeners: A significant application of isoxazole chemistry is in the development of herbicide safeners. These compounds are applied with a herbicide to enhance the crop's tolerance without diminishing the herbicide's effectiveness against target weeds. nih.govacs.org Phenyl isoxazole derivatives have been designed and synthesized for this purpose, showing excellent activity in protecting corn from chloroacetamide herbicide toxicity. nih.govacs.org The mechanism of action for these safeners often involves boosting the crop's natural defense pathways, such as increasing the levels of glutathione (B108866) and the activity of glutathione S-transferase enzymes, which detoxify the herbicide. acs.orgnih.gov Molecular docking studies suggest that some isoxazole-based safeners may work by competing with the herbicide at its target enzyme, such as acetolactate synthase. nih.gov

Precursors like 4-Butyl-3-methoxy-5-methylisoxazole could potentially serve as starting points for the synthesis of these complex isoxazole-based agrochemicals.

Table 1: Examples of Isoxazole-Based Herbicides and Safeners

Compound Name Type Mechanism of Action Reference
Isoxaben Herbicide Inhibition of cellulose (B213188) biosynthesis wikipedia.org
Isoxadifen-ethyl Safener Enhances glutathione S-transferase activity nih.gov
Benoxacor Safener Enhances herbicide detoxification pathways nih.gov
Substituted Phenyl Isoxazoles Safener Increase glutathione content and glutathione S-transferase activity nih.govacs.org

The isoxazole scaffold is a key component in a variety of fungicidal agents, demonstrating a broad spectrum of activity against plant pathogens. researchgate.netmdpi.comgoogle.com

The design of isoxazole-based fungicides focuses on creating molecules that can disrupt essential biological processes in fungi. Research has led to the development of bicyclic isoxazoles (furoisoxazoles) and piperidinyl thiazole (B1198619) isoxazoline (B3343090) fungicides with potent activity. researchgate.netnih.gov Structure-activity relationship studies indicate that specific substitutions on the isoxazole ring, such as methyl and chlorophenyl groups, are crucial for high fungicidal efficacy. researchgate.net

A key mechanism for some advanced isoxazole fungicides, such as Oxathiapiprolin, involves the targeting of oxysterol-binding proteins (OSBP), which are vital for lipid metabolism and signal transduction in certain fungi, particularly oomycetes. nih.gov This targeted approach allows for high efficacy at low application rates. The versatility of the isoxazole ring allows for the synthesis of derivatives that can induce systemic acquired resistance (SAR) in plants, activating the plant's own defense mechanisms against subsequent pathogen attacks. nih.gov

Table 2: Research Findings on Isoxazole-Based Fungicides

Compound Class Target Pathogens Mechanism of Action Key Findings Reference
Furoisoxazoles Broad spectrum, including Rice Blast (RCB) and Cucumber Gray Mold (CGM) Not specified; structure-activity relationship is key Methyl and chlorophenyl groups at specific positions are essential for high activity. researchgate.net
Piperidinyl Thiazole Isoxazolines (e.g., Oxathiapiprolin) Oomycetes (e.g., Peronospora belbahrii, Phytophthora species) Targets oxysterol binding protein (ORP1) Exhibits excellent fungicidal activity against oomycetes. nih.gov

Isoxazole and its reduced form, isoxazoline, are foundational structures in a new generation of highly effective insecticides. acs.orgresearchgate.net These compounds are particularly valued for their potency and novel modes of action, which can overcome resistance to older classes of insecticides. researchgate.netacs.org

The primary mechanism for isoxazoline-based insecticides like fluralaner (B1663891) and afoxolaner (B517428) is the antagonism of GABA (gamma-aminobutyric acid)-gated chloride channels in the insect's nervous system. researchgate.net By blocking these channels, the insecticides cause hyperexcitation, paralysis, and death of the target insect. researchgate.net This target site is different from that of many conventional insecticides, reducing the likelihood of cross-resistance. researchgate.net

Research in this area focuses on designing novel isoxazole-containing structures to enhance insecticidal activity and spectrum. acs.orgnih.govnih.gov For example, new benzoylphenylureas incorporating isoxazoline and isoxazole groups have shown potent larvicidal activities against pests like the Oriental armyworm and diamondback moth. nih.gov Similarly, novel isoxazole-containing neonicotinoids have been synthesized and demonstrated significant mortality against brown planthoppers and cowpea aphids. nih.gov The design process often involves scaffold hopping, where the isoxazole moiety is introduced into other known insecticidal pharmacophores to create hybrid molecules with improved properties. acs.org

Table 3: Examples of Isoxazole/Isoxazoline-Based Insecticides

Compound Class/Name Target Pests Mechanism of Action Reference
Fluralaner, Afoxolaner Ectoparasites (fleas, ticks) Antagonist of GABA-gated chloride channels acs.orgresearchgate.net
Isoxazole-containing Neonicotinoids Brown planthopper, Cowpea aphid Not specified; designed based on neonicotinoid framework nih.gov
Mesoionic Pyrido[1,2-a]pyrimidinones with Isoxazole Bean aphid (Aphis craccivora) Not specified; proteomics and molecular docking used for analysis acs.org

Materials Science Applications of Isoxazole-Containing Compounds

The utility of the isoxazole ring extends beyond biological applications into the realm of materials science. The specific electronic properties and rigid, planar structure of the isoxazole heterocycle make it an attractive building block for the synthesis of novel functional materials. forecastchemicals.comnih.gov

Research has explored the incorporation of isoxazoles into various advanced materials:

Photochromic Components: The isoxazole ring can undergo photochemical rearrangements, such as ring-opening and rearrangement to an oxazole. wikipedia.org This property makes isoxazole derivatives candidates for use in photochromic materials, which change color upon exposure to light.

Liquid Crystals: The rigid, rod-like shape of certain isoxazole-containing molecules makes them suitable for the design of liquid crystals. nih.gov

Organic Synthesis and Advanced Materials: More broadly, isoxazole derivatives are used in organic synthesis research that underpins the development of new materials. forecastchemicals.com The stability of the ring allows it to be carried through multi-step syntheses, while its functionality provides handles for polymerization or incorporation into larger supramolecular structures.

While direct applications of this compound in materials science are not documented, its role as a synthetic intermediate makes it a relevant starting material for creating more complex isoxazole-containing molecules tailored for these material applications. forecastchemicals.com

Utilization as Advanced Pharmaceutical Intermediates in Complex Molecule Synthesis

The most prominent and direct application of compounds like this compound is as an intermediate in chemical and pharmaceutical research. forecastchemicals.com The isoxazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of clinically approved drugs and biologically active compounds. researchgate.netnih.govrsc.orgrsc.org

The value of isoxazole as a pharmaceutical intermediate stems from several factors:

Synthetic Versatility: The isoxazole ring can be synthesized through various robust methods, such as the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. wikipedia.orgnih.gov This allows for the creation of a diverse library of substituted isoxazoles.

Metabolic Stability: The aromatic nature of the isoxazole ring often imparts metabolic stability to the parent drug molecule.

Bioisostere: The isoxazole ring can act as a bioisostere for other chemical groups, such as a carboxylic acid or an amide, allowing chemists to fine-tune a drug's physicochemical and pharmacokinetic properties.

Compounds like this compound are foundational building blocks for synthesizing these complex pharmaceutical agents. forecastchemicals.com They provide a pre-formed isoxazole core that can be further elaborated through chemical reactions to yield the final target molecule. This is exemplified by the wide range of drugs containing the isoxazole ring, which includes antibiotics, anti-inflammatory agents, and central nervous system drugs. wikipedia.org

Table 4: Examples of Marketed Drugs Containing the Isoxazole Scaffold

Drug Name Therapeutic Class Significance of Isoxazole Ring Reference
Cloxacillin, Dicloxacillin Antibiotic Part of the beta-lactamase-resistant penicillin structure wikipedia.org
Valdecoxib Anti-inflammatory (COX-2 Inhibitor) Core structural component wikipedia.org
Leflunomide Immunosuppressant (Anti-rheumatic) The active metabolite is formed by the opening of the isoxazole ring. wikipedia.orgrsc.org
Danazol Endocrine Agent The isoxazole ring is fused to the steroid backbone. wikipedia.org
Risperidone (active metabolite Paliperidone contains a benzisoxazole) Antipsychotic The benzisoxazole moiety is a key part of the pharmacophore. acs.org

Q & A

What are the recommended synthetic routes for 4-Butyl-3-methoxy-5-methylisoxazole in academic research settings?

Level: Basic
Methodological Answer:
A common approach involves multi-step synthesis starting with hydrazide precursors, followed by cyclization under reflux conditions. For example, dissolving intermediates in polar aprotic solvents (e.g., DMSO) and refluxing for 18–24 hours can yield isoxazole derivatives, as demonstrated in analogous syntheses . Purification often employs recrystallization using ethanol-water mixtures to achieve >60% yields. Key parameters include temperature control during reflux and stoichiometric optimization of substituents like methoxy and butyl groups. Characterization via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm regioselectivity .

How can researchers optimize reaction conditions to enhance the yield of this compound derivatives?

Level: Advanced
Methodological Answer:
Yield optimization requires addressing competing side reactions, such as unwanted alkylation or oxidation. Strategies include:

  • Catalyst Screening: Palladium-based catalysts (e.g., Pd(PPh3_3)4_4) improve coupling efficiency in substituent introduction .
  • Solvent Selection: Switching from DMSO to THF/Et3_3N mixtures (1:1) can reduce byproduct formation during cyclization .
  • Time-Temperature Profiling: Shorter reflux durations (6–12 hours) with precise temperature control (55–70°C) minimize decomposition .
    Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradients) further enhances purity. Yield improvements from 65% to >80% have been reported with these adjustments .

What spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

Level: Basic
Methodological Answer:

  • X-ray Crystallography: Resolves regiochemical ambiguities in the isoxazole ring and confirms substituent positions (e.g., methoxy vs. methyl groups) .
  • NMR Spectroscopy: 1^1H NMR distinguishes between butyl chain conformers (δ 0.8–1.5 ppm for CH2_2/CH3_3), while 13^13C NMR identifies carbonyl and aromatic carbons .
  • FT-IR: Validates functional groups (e.g., C=O stretch at ~1700 cm1^{-1} for ester derivatives) .
    Combined with HRMS for molecular weight confirmation, these techniques ensure structural fidelity .

How should discrepancies in reported biological activities of this compound derivatives be addressed methodologically?

Level: Advanced
Methodological Answer:
Contradictions in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) often arise from assay variability. Mitigation strategies include:

  • Standardized Assay Conditions: Use uniform cell lines (e.g., HEK-293 for toxicity) and enzyme concentrations (e.g., 10 nM for kinase assays) .
  • Control Experiments: Compare against structurally similar compounds (e.g., 3-methylisoxazole derivatives) to isolate substituent effects .
  • Meta-Analysis: Pool data from multiple studies to identify trends in IC50_{50} values or SAR (structure-activity relationship) patterns .

What strategies are employed to elucidate the metabolic pathways of isoxazole-containing compounds like this compound in pharmacological studies?

Level: Advanced
Methodological Answer:

  • In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) to identify phase I metabolites (e.g., hydroxylation at the butyl chain) .
  • LC-MS/MS Profiling: Detect phase II metabolites (glucuronides/sulfates) using reverse-phase C18 columns and fragmentation patterns .
  • Isotopic Labeling: 14^{14}C-labeled analogs track metabolic stability and biodistribution in vivo .
    These methods clarify pharmacokinetic properties and guide toxicity assessments.

How can researchers resolve contradictions in the thermal stability data of this compound?

Level: Advanced
Methodological Answer:
Divergent melting points (mp) or decomposition temperatures may stem from polymorphism or impurities. Solutions include:

  • DSC/TGA Analysis: Differential scanning calorimetry (DSC) identifies polymorphic transitions, while thermogravimetric analysis (TGA) detects decomposition thresholds .
  • Recrystallization Optimization: Use mixed solvents (e.g., EtOH/water) to isolate stable crystalline forms .
  • Purity Validation: Elemental analysis (C, H, N, O ±0.3%) ensures minimal impurity interference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.